molecular formula C15H14N6O2S2 B10932787 3,5-bis(1-methylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole

3,5-bis(1-methylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole

Cat. No.: B10932787
M. Wt: 374.4 g/mol
InChI Key: WGUYNJQGOTYOJQ-UHFFFAOYSA-N
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Description

3,5-bis(1-methylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is notable for its unique structure, which includes both pyrazole and thiophene rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(1-methylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(1-methylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3,5-bis(1-methylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5-bis(1-methylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(1-methylpyrazol-4-yl)-1H-pyrazole: A similar compound with a pyrazole ring but lacking the thiophene and sulfonyl groups.

    4-Chloro-3,5-bis(1-methylpyrazol-4-yl)-1H-pyrazole: Another related compound with a chlorine substituent.

Uniqueness

3,5-bis(1-methylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole is unique due to its combination of pyrazole and thiophene rings, along with the sulfonyl group. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H14N6O2S2

Molecular Weight

374.4 g/mol

IUPAC Name

3,5-bis(1-methylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole

InChI

InChI=1S/C15H14N6O2S2/c1-19-9-11(7-16-19)13-6-14(12-8-17-20(2)10-12)21(18-13)25(22,23)15-4-3-5-24-15/h3-10H,1-2H3

InChI Key

WGUYNJQGOTYOJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NN2S(=O)(=O)C3=CC=CS3)C4=CN(N=C4)C

Origin of Product

United States

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